5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Description
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amine group at position 2, forming a hydrochloride salt. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The dichlorophenyl substituent in this compound introduces electron-withdrawing effects, which may enhance binding affinity to biological targets, while the hydrochloride salt improves solubility for pharmaceutical applications .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S.ClH/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJGPZBMKNGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride with structurally related thiadiazole derivatives, focusing on substituent effects, synthesis routes, and reported biological activities.
Structural and Substituent Variations
Key Observations :
- Solubility : The hydrochloride salt in the target compound distinguishes it from neutral analogs, improving aqueous solubility for drug delivery .
- Synthetic Routes : While many thiadiazoles are synthesized via cyclization (e.g., POCl3 in or H2SO4 in ), the target compound’s synthesis likely involves similar methods but with dichlorophenyl-substituted precursors.
Physicochemical Properties
- Thermal Stability : Crystallographic studies on methylphenyl-thiadiazole suggest that bulky substituents enhance crystalline packing, which may apply to the dichlorophenyl analog.
Biological Activity
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride (CAS No. 28004-63-9) is a compound that has attracted significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and cytotoxic properties, supported by recent research findings and case studies.
- Molecular Formula : C8H5Cl2N3S
- Molecular Weight : 246.12 g/mol
- IUPAC Name : 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the anticancer effects of several thiadiazole derivatives against human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of 23.29 µM against MCF-7 cells after a 48-hour incubation period, indicating promising anti-proliferative activity . Additionally, the treatment led to an increase in apoptotic cell populations by up to 4.65 times compared to untreated controls .
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|---|
| 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine | MCF-7 | 23.29 | 48 hours |
| Other Thiadiazole Derivative | LoVo | 2.44 | 48 hours |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of IMPDH : The compound acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis and thus impacts cancer cell growth .
- Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II activity, leading to increased DNA damage in cancer cells .
- Histone Deacetylase Inhibition : The compound also exhibits potential as a histone deacetylase inhibitor, which can alter gene expression related to cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Research Findings
A review on the antimicrobial properties of thiadiazole derivatives highlighted their effectiveness against both bacterial and fungal strains. The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Cytotoxicity Studies
Toxicity assessments using Daphnia magna as a model organism revealed that while the compound exhibits potent biological activity against cancer cells and pathogens, it also raises concerns regarding cytotoxicity at higher concentrations .
Q & A
Q. What are the standard synthesis protocols for 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of substituted thiosemicarbazides with POCl₃ under reflux (90–100°C, 3–5 hours), followed by precipitation using ammonia to adjust the pH to 8–9 . Key variables include stoichiometric ratios (e.g., 1:3 molar ratio of precursor to POCl₃), solvent choice (e.g., DMSO/water for recrystallization), and reaction time. Lower yields (<50%) may arise from incomplete cyclization or side reactions; optimizing POCl₃ addition rate and temperature control can mitigate this .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and amine protons (δ 5.5–6.0 ppm).
- XRD : Single-crystal X-ray diffraction confirms planar thiadiazole rings and dihedral angles between substituents (e.g., 15–25° between thiadiazole and dichlorophenyl groups) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 minutes) .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability tests under varying pH (4–9) and temperatures (25–60°C) reveal degradation above 60°C or in strongly acidic/basic conditions. Use inert atmospheres (N₂/Ar) to prevent oxidation during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies in yields (e.g., 40–75%) may stem from impurities in precursors, unoptimized POCl₃ stoichiometry, or recrystallization efficiency. To reconcile conflicting NMR
- Compare spectra with authentic standards.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Replicate synthesis under controlled conditions (e.g., anhydrous POCl₃, strict temperature monitoring) .
Q. What computational methods predict reactivity or optimize synthesis pathways?
- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states for cyclization steps (e.g., activation energies ~25–30 kcal/mol).
- Reaction Path Search : Tools like GRRM or AFIR identify intermediates and byproducts, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing thiadiazole datasets to predict optimal molar ratios or reaction times .
Q. How can Design of Experiments (DoE) improve reaction optimization?
Apply factorial designs to test variables:
- Factors : POCl₃ concentration (1–4 mol equivalents), temperature (70–110°C), solvent polarity (DMSO vs. DMF).
- Response Variables : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant factors (e.g., temperature contributes 60% to yield variance). Central Composite Designs (CCD) refine optimal conditions .
Q. What strategies address low bioavailability or toxicity in pharmacological studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility.
- In Silico ADMET : Predict metabolic pathways (e.g., CYP450 interactions) using tools like SwissADME.
- Toxicity Screening : Ames tests for mutagenicity and zebrafish models for acute toxicity (LC₅₀ > 100 µM) .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Molecular Docking : Simulate binding to enzymes (e.g., COX-2, IC₅₀ ~10 µM) using AutoDock Vina.
- In Vitro Assays : Measure inhibition via fluorescence polarization (FP) or surface plasmon resonance (SPR).
- Cellular Uptake : Confocal microscopy with fluorescent analogs quantifies intracellular accumulation .
Q. What environmental impacts arise from its synthesis or degradation?
- Byproduct Analysis : GC-MS identifies chlorinated intermediates (e.g., dichlorophenols).
- Photodegradation : UV irradiation in aqueous solutions generates less toxic fragments (e.g., CO₂, NH₃).
- Waste Management : Neutralize POCl₃ residues with sodium bicarbonate before disposal .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and controlled POCl₃ addition to minimize side reactions .
- Characterization : Cross-validate XRD and NMR data with computational models (e.g., Mercury for crystal packing) .
- Data Analysis : Use cheminformatics platforms (e.g., KNIME) to correlate structural features with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
